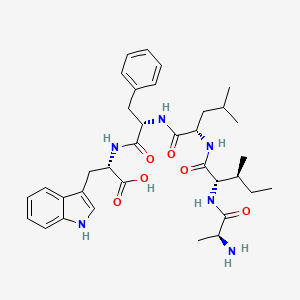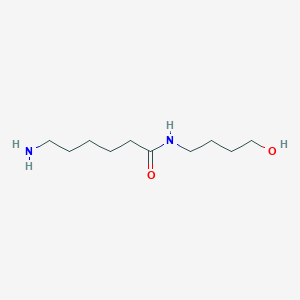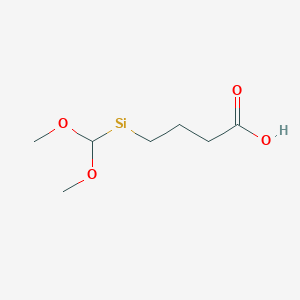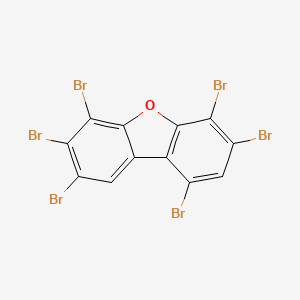
N,N-Dibutyl-10-(diphenylphosphoryl)decan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyl-10-(diphenylphosphoryl)decan-1-amine is a chemical compound with the molecular formula C30H48NOP It is known for its unique structure, which includes a diphenylphosphoryl group attached to a decan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-10-(diphenylphosphoryl)decan-1-amine typically involves the reaction of decan-1-amine with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dibutyl-10-(diphenylphosphoryl)decan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides can react with the amine group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphines .
Applications De Recherche Scientifique
N,N-Dibutyl-10-(diphenylphosphoryl)decan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Dibutyl-10-(diphenylphosphoryl)decan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can modulate the activity of these targets, leading to various biological effects. The compound may also influence signaling pathways and cellular processes through its interactions with proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dibutyl-10-(diphenylphosphoryl)decan-1-amine: Unique due to its specific structure and functional groups.
N,N-Dialkylnitrosoamines: Similar in having nitrogen-containing functional groups but differ in their reactivity and applications.
Phosphoryl Chlorides: Share the phosphoryl group but have different chemical properties and uses.
Uniqueness
This compound is unique due to its combination of a long alkyl chain with a diphenylphosphoryl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
828936-15-8 |
|---|---|
Formule moléculaire |
C30H48NOP |
Poids moléculaire |
469.7 g/mol |
Nom IUPAC |
N,N-dibutyl-10-diphenylphosphoryldecan-1-amine |
InChI |
InChI=1S/C30H48NOP/c1-3-5-25-31(26-6-4-2)27-19-11-9-7-8-10-12-20-28-33(32,29-21-15-13-16-22-29)30-23-17-14-18-24-30/h13-18,21-24H,3-12,19-20,25-28H2,1-2H3 |
Clé InChI |
REPGGOHOQDTUCW-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCCCCCCCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(6-chloropyridin-3-yl)phenyl]-2-iodobenzamide](/img/structure/B14229386.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14229392.png)




![2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14229426.png)

![Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14229440.png)
![Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester](/img/structure/B14229449.png)


![4-Methoxy-1-[(R)-4-methylbenzene-1-sulfinyl]pent-3-en-2-one](/img/structure/B14229459.png)

